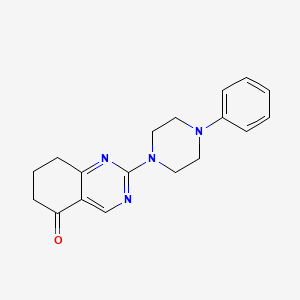

2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a quinazolinone core linked to a phenylpiperazine moiety, which contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 4-phenylpiperazine with a quinazolinone precursor. One common method includes the use of dimethylformamide (DMF) as a solvent and diisopropylethylamine (DIPEA) as a base, with the reaction mixture being stirred at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents, while substitution reactions can introduce new functional groups to the phenylpiperazine moiety .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar structure but different core.

2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds are PAK4 inhibitors with potential anticancer activity.

2-[(4-phenylpiperazin-1-yl)methyl]imidazo(di)azines: Selective D4-ligands with applications in neuropharmacology.

Uniqueness

2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of a quinazolinone core and a phenylpiperazine moiety, which imparts distinct biological activities. Its potential as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Biological Activity

2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazolinone core linked to a phenylpiperazine moiety , which is crucial for its biological activity. The molecular formula is C19H22N4O with a molecular weight of approximately 318.41 g/mol.

The primary mechanism of action involves the inhibition of acetylcholinesterase (AChE) , an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, this compound enhances cholinergic transmission, which is beneficial in conditions such as Alzheimer's disease. Additionally, it may interact with various receptors and enzymes, contributing to its anti-inflammatory and neuroprotective effects.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties by enhancing cholinergic signaling. This activity is particularly relevant in the context of neurodegenerative diseases.

2. Anticancer Activity

Studies have shown that derivatives of this compound can exhibit significant anticancer activity by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating IC50 values ranging from nanomolar to micromolar concentrations.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (lung cancer) | 0.009 | EGFR inhibition |

| Compound B | MCF-7 (breast cancer) | 0.026 | Apoptosis induction |

3. Antidepressant Activity

The phenylpiperazine moiety suggests potential antidepressant effects through serotonin receptor modulation. Preliminary studies indicate that it may enhance serotonin levels in the brain, contributing to mood regulation.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-phenylpiperazine with quinazolinone precursors under specific conditions:

- Reagents : Dimethylformamide (DMF) as solvent and diisopropylethylamine (DIPEA) as base.

- Conditions : Stirring at low temperatures to ensure optimal yield and purity.

- Yield Optimization : Continuous flow reactors may be used for large-scale production.

Study on Anticancer Properties

A study evaluated the anticancer effects of various quinazolinone derivatives, including this compound:

- Cell Lines Tested : A549 (lung), MCF-7 (breast), and others.

- Findings : Significant inhibition of cell proliferation was observed, with apoptosis being mediated through caspase activation pathways.

Neuroprotective Study

In another study focusing on neuroprotection:

- Model : In vitro assays using neuronal cell lines.

- Results : The compound demonstrated a protective effect against oxidative stress-induced cell death, suggesting its potential role in treating neurodegenerative disorders.

Properties

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c23-17-8-4-7-16-15(17)13-19-18(20-16)22-11-9-21(10-12-22)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQJNNBTONKOMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.